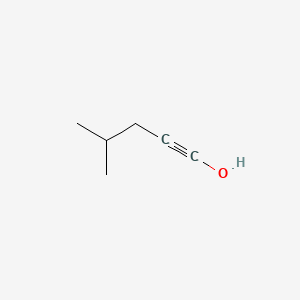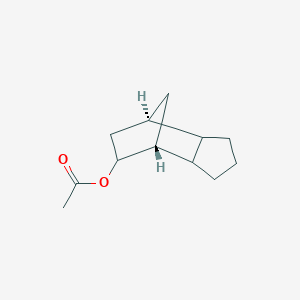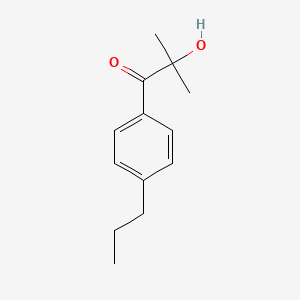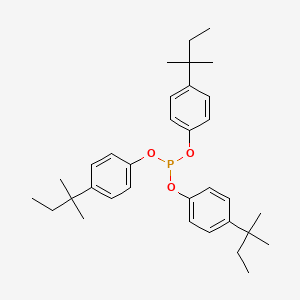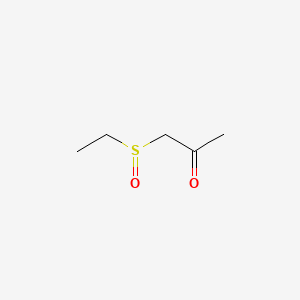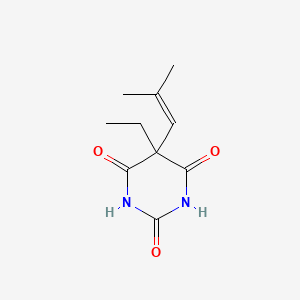
Barbituric acid, 5-ethyl-5-(1-isobutenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound 5-ethyl-5-(1-isobutenyl)-barbituric acid is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5-ethyl-5-(1-isobutenyl)-barbituric acid typically involves the following steps:
Bromination: Diethyl ethylmalonate is brominated to introduce a bromine atom.
Alkylation: The brominated compound undergoes alkylation to form the desired side chain.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to yield 5-ethyl-5-(1-isobutenyl)-barbituric acid.
Industrial production methods focus on optimizing these steps to ensure high yield, purity, and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to achieve the desired product quality .
Analyse Des Réactions Chimiques
5-ethyl-5-(1-isobutenyl)-barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-ethyl-5-(1-isobutenyl)-barbituric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-ethyl-5-(1-isobutenyl)-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect by inhibiting neuronal excitability .
Comparaison Avec Des Composés Similaires
5-ethyl-5-(1-isobutenyl)-barbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
The uniqueness of 5-ethyl-5-(1-isobutenyl)-barbituric acid lies in its specific isobutenyl substitution, which may offer distinct pharmacological and chemical properties compared to other barbiturates.
Propriétés
Numéro CAS |
66968-47-6 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h5H,4H2,1-3H3,(H2,11,12,13,14,15) |
Clé InChI |
ZBQQEOUMMVHQSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
